molecular formula C11H21NO3 B13061607 Tert-butyl 3-ethylmorpholine-4-carboxylate

Tert-butyl 3-ethylmorpholine-4-carboxylate

Cat. No.: B13061607
M. Wt: 215.29 g/mol
InChI Key: GVBUMWQQDKDTPJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is often used in organic synthesis as an intermediate or as part of a catalyst system . It is known for its stability and reactivity, making it a valuable component in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-ethylmorpholine-4-carboxylate involves a series of organic synthesis steps. The process typically includes the selection of raw materials and base-catalyzed reactions . One common method involves the reaction of 3-ethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade raw materials and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-ethylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-ethylmorpholine-4-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

tert-butyl 3-ethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBUMWQQDKDTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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